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molecular formula C11H12O3 B110832 5,7-Dimethoxyindan-1-one CAS No. 880-87-5

5,7-Dimethoxyindan-1-one

Cat. No. B110832
M. Wt: 192.21 g/mol
InChI Key: ZLTCXTRHEQUDGV-UHFFFAOYSA-N
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Patent
US07572809B2

Procedure details

The 3-(3,5-Dimethoxy-phenyl)-propionic acid (2 g×5) was dissolved in methanesulfonic acid (10 ml×5) in microwave process vial (20 ml×5), the mixture was heated at 90° C. for 10 minutes under microwave irradiation. The mixture was poured into ice (250 g), neutralized by 2M NaOH to PH 8-9, and extracted by EtOAc. The organic layer was concentrated to give the product (8.8 g, 96.2%). LC-MS: m/e 193 (MH+)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96.2%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][C:13]([OH:15])=O)[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[OH-].[Na+]>CS(O)(=O)=O>[CH3:10][O:9][C:7]1[CH:6]=[C:5]2[C:4](=[C:3]([O:2][CH3:1])[CH:8]=1)[C:13](=[O:15])[CH2:12][CH2:11]2 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)CCC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
ice
Quantity
250 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted by EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCC(C2=C(C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 96.2%
YIELD: CALCULATEDPERCENTYIELD 481.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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